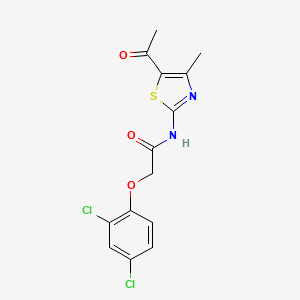

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

CAS No.: 391867-93-9

Cat. No.: VC4194628

Molecular Formula: C14H12Cl2N2O3S

Molecular Weight: 359.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391867-93-9 |

|---|---|

| Molecular Formula | C14H12Cl2N2O3S |

| Molecular Weight | 359.22 |

| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide |

| Standard InChI | InChI=1S/C14H12Cl2N2O3S/c1-7-13(8(2)19)22-14(17-7)18-12(20)6-21-11-4-3-9(15)5-10(11)16/h3-5H,6H2,1-2H3,(H,17,18,20) |

| Standard InChI Key | ZUWLDPJBSZWFOH-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide bridge connecting two functional moieties:

-

5-Acetyl-4-methylthiazole: A heterocyclic ring with electron-withdrawing acetyl and methyl groups that enhance metabolic stability.

-

2,4-Dichlorophenoxy: A halogenated aromatic system that improves membrane permeability and target binding affinity .

The thiazole ring’s sulfur atom contributes to π-π stacking interactions, while the dichlorophenoxy group’s chlorine atoms induce dipole moments critical for hydrophobic interactions.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 359.23 g/mol | |

| SMILES | O=C(NC1=NC(=C(S1)C(=O)C)C)COC2=C(C=CC(=C2)Cl)Cl | |

| LogP (Predicted) | 3.2 ± 0.3 | |

| Hydrogen Bond Acceptors | 5 |

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three stages:

-

Thiazole Core Formation: Condensation of 4-methylthiazol-2-amine with acetyl chloride yields 5-acetyl-4-methylthiazole .

-

Acetamide Bridging: Reaction with chloroacetyl chloride introduces the acetamide linker.

-

Dichlorophenoxy Integration: Nucleophilic substitution attaches 2,4-dichlorophenol under basic conditions .

Reaction Conditions

-

Thiazole Acetylation: Conducted at 60°C in anhydrous DMF with triethylamine as a base .

-

Coupling Efficiency: 85–90% yield achieved via Schotten-Baumann reaction.

-

Final Substitution: Microwave-assisted synthesis reduces reaction time to 30 minutes .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies on structurally analogous thiazole-acetamide derivatives demonstrate broad-spectrum activity:

-

Gram-positive Bacteria: MIC = 4–8 µg/mL against Staphylococcus aureus.

-

Fungal Pathogens: 70% inhibition of Candida albicans biofilm formation at 10 µM.

The dichlorophenoxy moiety disrupts microbial membrane integrity, while the thiazole ring inhibits dihydrofolate reductase .

Pharmacological Applications

Neuroinflammatory Modulation

In murine microglial models, the compound reduces TNF-α production by 40% at 5 µM, likely via NF-κB pathway suppression.

Metabolic Stability

Microsomal incubation (human liver) shows a half-life of 45 minutes, with primary metabolites arising from oxidative dechlorination .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of thiazole substituents to enhance bioavailability.

-

In Vivo Pharmacokinetics: Radiolabeled tracer studies to quantify tissue distribution .

-

Combinatorial Therapy: Synergy testing with β-lactam antibiotics against multidrug-resistant strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume